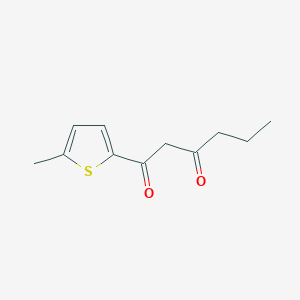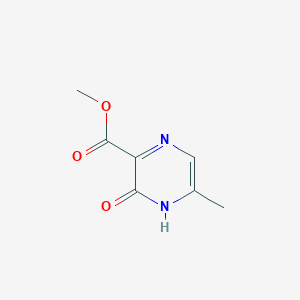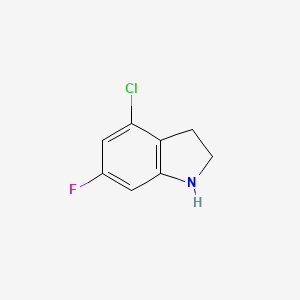
4-Chloro-6-fluoroindoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-fluoroindoline is a chemical compound with the molecular formula C8H3ClFNO2. It is a derivative of indoline, a bicyclic heterocycle that is structurally related to indole. The presence of both chlorine and fluorine atoms in the indoline ring makes this compound particularly interesting for various chemical and biological applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-fluoroindoline can be achieved through several methods. One common approach involves the electrophilic fluorination of indoline derivatives. For instance, the reaction of 5-fluoroindoline-2,3-dione with various anilines under microwave irradiation has been reported to yield fluorinated indole derivatives . This method utilizes copper dipyridine dichloride as a catalyst and ethanol as the solvent, with the reaction conducted under microwave irradiation at 60°C .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those described for laboratory-scale synthesis. The use of microwave irradiation and efficient catalysts like copper dipyridine dichloride can enhance the yield and reduce the reaction time, making the process more suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6-fluoroindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms of indoline.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield indole derivatives, while reduction reactions produce various reduced forms of indoline .
Aplicaciones Científicas De Investigación
4-Chloro-6-fluoroindoline has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-fluoroindoline involves its interaction with specific molecular targets and pathways. The presence of fluorine and chlorine atoms can influence the compound’s reactivity, selectivity, and biological activity. For example, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloroindoline: Lacks the fluorine atom, which can affect its reactivity and biological activity.
6-Fluoroindoline: Lacks the chlorine atom, leading to differences in chemical and biological properties.
4-Chloro-6-fluoroindole: Similar structure but with different functional groups, resulting in distinct reactivity and applications.
Uniqueness
4-Chloro-6-fluoroindoline is unique due to the presence of both chlorine and fluorine atoms in the indoline ring. This dual substitution enhances its chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C8H7ClFN |
|---|---|
Peso molecular |
171.60 g/mol |
Nombre IUPAC |
4-chloro-6-fluoro-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C8H7ClFN/c9-7-3-5(10)4-8-6(7)1-2-11-8/h3-4,11H,1-2H2 |
Clave InChI |
DGJOBSHFWPEVOS-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2=C1C(=CC(=C2)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(2-Methylpiperidin-1-yl)sulfonyl]-n-(3,4,5-trimethoxyphenyl)quinolin-2-amine](/img/structure/B13639494.png)
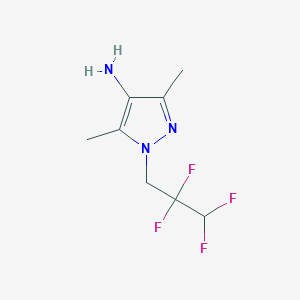


![2-[2-(4-Chlorophenyl)ethyl]-1-phenyl-3-(4-prop-2-enoxyphenyl)guanidine](/img/structure/B13639530.png)
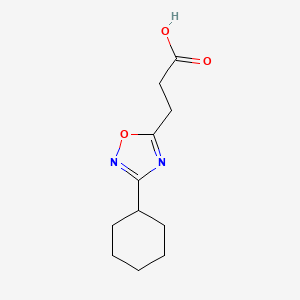
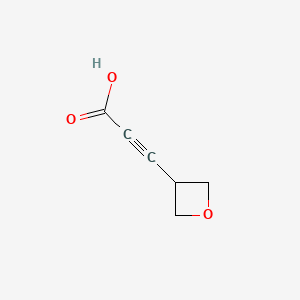

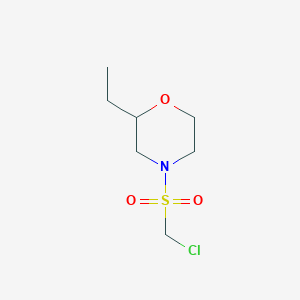

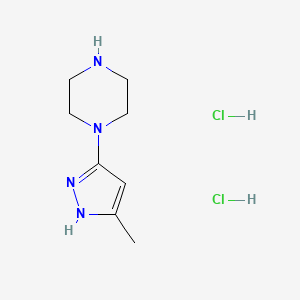
![5'-(Tert-butyl)-2'-methyl-1h,2'h-[3,3'-bi(1,2,4-triazol)]-5-amine](/img/structure/B13639565.png)
